Lurasidone

Descripción

Propiedades

IUPAC Name |

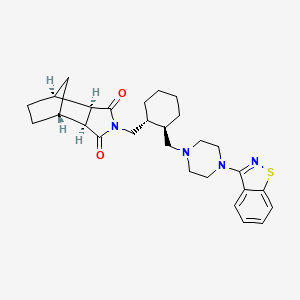

(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKDMSYBGKCJA-CVTJIBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870340 | |

| Record name | Lurasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

9.7 °C (49.5 °F) - closed cup | |

| Record name | Lurasidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

367514-87-2 | |

| Record name | Lurasidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367514-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lurasidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367514872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lurasidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lurasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,6R,7S)-4-{[(1R,2R)-2-{[4-(1,2-benzothiazol-3- yl)piperazin-1-yl]methyl}-cyclohexyl]methyl}-4- azatricyclo[5.2.1.0^{2,6}]decane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LURASIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22IC88528T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lurasidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Lurasidone mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Lurasidone

Executive Summary

This compound is a second-generation (atypical) antipsychotic agent belonging to the benzisothiazole class, approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is attributed to a unique and potent multi-receptor binding profile, characterized by high-affinity antagonism of dopamine D2, serotonin 5-HT2A, and serotonin 5-HT7 receptors.[1][3] Furthermore, it acts as a partial agonist at the serotonin 5-HT1A receptor and demonstrates moderate affinity for α2C-adrenergic receptors. Notably, this compound exhibits negligible affinity for histaminergic H1 and muscarinic M1 receptors, which is believed to contribute to its favorable metabolic and side-effect profile, with a lower propensity for weight gain, sedation, and anticholinergic effects compared to some other atypical antipsychotics. This document provides a detailed examination of this compound's pharmacodynamics, receptor interaction profile, downstream signaling pathways, and the experimental methodologies used to characterize its mechanism of action.

Pharmacodynamics

This compound's clinical effects are a composite of its interactions with multiple neurotransmitter systems. The primary mechanism involves a combination of dopamine and serotonin receptor modulation, a hallmark of atypical antipsychotics.

Receptor Binding Affinity Profile

The affinity of this compound for various CNS receptors has been quantified through in vitro radioligand binding assays, typically using cloned human receptors or membrane fractions from animal tissues. The dissociation constant (Ki) is a measure of binding affinity, where a lower value indicates a higher affinity. This compound demonstrates the highest affinity for the 5-HT7 receptor, followed closely by the D2 and 5-HT2A receptors.

Table 1: this compound Receptor Binding Affinity Profile

| Receptor Subtype | Binding Affinity (Ki, nM) | Species/Source |

|---|---|---|

| Serotonin Receptors | ||

| 5-HT7 | 0.49 - 0.5 | Human cloned |

| 5-HT2A | 0.47 - 2.03 | Human cloned |

| 5-HT1A | 6.38 - 6.8 | Human cloned |

| 5-HT2C | 415 | Animal CNS tissue |

| Dopamine Receptors | ||

| D2 | 0.99 - 1.68 | Human cloned |

| D1 | 262 | Animal CNS tissue |

| D3 | 11.2 (IC50) | Not Specified |

| Adrenergic Receptors | ||

| α2C | 10.8 | Human cloned |

| α2A | 41 | Human cloned |

| α1 | 48 | Animal CNS tissue |

| Other Receptors | ||

| Histamine H1 | >1,000 (IC50) | Guinea pig |

| Muscarinic M1 | >1,000 (IC50) | Human |

Note: Data compiled from multiple sources. Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro.

Functional Activity at Key Receptors

Beyond simple binding, this compound's functional activity—whether it acts as an antagonist, agonist, or partial agonist—determines its ultimate effect on cellular signaling.

-

Dopamine D2 & Serotonin 5-HT2A Receptor Antagonism : this compound is a potent antagonist at both D2 and 5-HT2A receptors. The D2 receptor blockade in the mesolimbic pathway is fundamental to its antipsychotic effect on the positive symptoms of schizophrenia (e.g., hallucinations, delusions). The concurrent 5-HT2A antagonism is thought to mitigate the extrapyramidal side effects (EPS) typically associated with D2 blockade and may contribute to efficacy against negative symptoms.

-

Serotonin 5-HT7 Receptor Antagonism : this compound has a very high affinity and acts as a full antagonist at 5-HT7 receptors. This action is strongly implicated in its pro-cognitive and antidepressant effects. Antagonism of 5-HT7 receptors may play a role in regulating mood and circadian rhythms.

-

Serotonin 5-HT1A Receptor Partial Agonism : As a partial agonist at 5-HT1A receptors, this compound may contribute to its anxiolytic and antidepressant properties. This activity is a shared feature of several anxiolytic and antidepressant medications.

-

Adrenergic α2C Receptor Antagonism : Moderate antagonism at α2C receptors may further enhance its antidepressant effects by modulating noradrenergic and dopaminergic transmission, particularly in the prefrontal cortex.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies in humans have been used to determine the in vivo occupancy of D2 receptors at clinically relevant doses. These studies are crucial for correlating drug concentration with target engagement. A D2 receptor occupancy of >60% is generally considered necessary for antipsychotic efficacy.

Table 2: this compound Dopamine D2 Receptor Occupancy by Single Oral Dose

| This compound Dose | D2 Receptor Occupancy (%) | Brain Region |

|---|---|---|

| 10 mg | 41 - 43% | Striatum |

| 20 mg | 51 - 55% | Striatum |

| 40 mg | 63 - 67% | Striatum |

| 60 mg | 77 - 84% | Striatum |

| 80 mg | 73 - 79% | Striatum |

Note: Data from PET studies in healthy volunteers. Occupancy levels correlate well with serum concentrations of this compound.

Key Signaling Pathways

This compound's interactions at the receptor level initiate a cascade of intracellular signaling events. The primary pathways involve the modulation of G-protein coupled receptors (GPCRs) and their downstream effectors.

Dopamine D2 Receptor (D2R) Signaling

This compound's antagonism at D2 receptors, which are coupled to the inhibitory G-protein Gαi, prevents dopamine from binding and activating the receptor. This leads to a disinhibition of the enzyme adenylyl cyclase, resulting in a stabilization of cyclic AMP (cAMP) levels.

Caption: this compound antagonism at the D2 receptor.

Serotonin 5-HT2A Receptor (5-HT2AR) Signaling

The 5-HT2A receptor is coupled to the Gαq protein. Antagonism by this compound blocks serotonin-induced activation of phospholipase C (PLC), thereby reducing the production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This modulation in the prefrontal cortex is thought to increase dopamine release, potentially improving negative and cognitive symptoms.

Caption: this compound antagonism at the 5-HT2A receptor.

Serotonin 5-HT7 Receptor (5-HT7R) Signaling

The 5-HT7 receptor is coupled to the stimulatory G-protein Gαs. This compound's antagonism prevents serotonin-induced activation of adenylyl cyclase, thereby reducing the production of cAMP. This pathway is a key target for modulating mood and cognition.

Caption: this compound antagonism at the 5-HT7 receptor.

Serotonin 5-HT1A Receptor (5-HT1AR) Signaling

As a partial agonist, this compound binds to the 5-HT1A receptor (coupled to Gαi) and produces a sub-maximal response compared to the endogenous ligand, serotonin. This results in a modest inhibition of adenylyl cyclase and a tempered reduction in cAMP levels, contributing to antidepressant and anxiolytic effects.

Caption: this compound partial agonism at the 5-HT1A receptor.

Downstream Neuroplastic Effects

Chronic administration of this compound has been shown to modulate neuroplasticity, which may be central to its long-term therapeutic effects. Studies suggest this compound can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and modulate the downstream mTOR signaling pathway, which is critical for synaptic protein synthesis and function.

Caption: this compound's proposed effect on neuroplasticity.

Experimental Methodologies

The characterization of this compound's mechanism of action relies on a suite of established pharmacological assays.

Radioligand Binding Assay Protocol

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a receptor. They involve competing the unlabeled drug (this compound) against a radiolabeled ligand with known affinity for the target receptor.

Protocol Overview:

-

Membrane Preparation : Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.

-

Incubation : The membrane preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2) and varying concentrations of the unlabeled test compound (this compound).

-

Separation : At equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters that trap the membranes.

-

Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Activity Assays

Functional assays measure the biological response resulting from a drug-receptor interaction.

-

[35S]GTPγS Binding Assay : This assay measures G-protein activation. Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of a radioactive signal proportional to G-protein activation. For an antagonist like this compound at the D2 receptor, it would be shown to inhibit the dopamine-stimulated [35S]GTPγS binding. For a partial agonist at the 5-HT1A receptor, this compound would stimulate binding, but to a lesser degree than a full agonist.

-

Second Messenger Assays : These assays directly measure the downstream consequences of receptor activation, such as changes in intracellular cAMP or calcium levels. For example, this compound's antagonism of 5-HT7 receptors was demonstrated by its ability to inhibit 5-HT-stimulated cAMP accumulation in cells engineered to express the human 5-HT7 receptor.

In Vivo Receptor Occupancy (PET) Protocol

PET imaging allows for the non-invasive quantification of receptor occupancy in the living human brain.

Protocol Overview:

-

Subject Preparation : Healthy volunteers or patients are recruited. A baseline PET scan is often performed before drug administration.

-

Drug Administration : A single oral dose of this compound is administered.

-

Radioligand Injection : At the time of predicted peak plasma concentration of this compound, a specific PET radioligand (e.g., [11C]raclopride for D2/D3 receptors) is injected intravenously.

-

PET Scan : The subject's head is placed in the PET scanner, and emissions from the radiotracer are recorded for a set duration (e.g., 90 minutes).

-

Blood Sampling : Serial blood samples are taken to measure the plasma concentration of this compound and the radioligand.

-

Image Analysis : Dynamic PET images are reconstructed. The binding potential of the radioligand in specific brain regions (e.g., striatum, caudate) is calculated for both baseline and post-drug scans. Receptor occupancy is then calculated as the percentage reduction in radioligand binding potential after drug administration.

Caption: Workflow for an in vivo PET receptor occupancy study.

Conclusion

The mechanism of action of this compound is defined by its distinct high-affinity binding and functional activity at a specific profile of dopamine and serotonin receptors. Its potent antagonism of D2, 5-HT2A, and 5-HT7 receptors, combined with partial agonism at 5-HT1A receptors, underpins its efficacy in treating both psychotic and mood symptoms. The negligible interaction with H1 and M1 receptors contributes to its comparatively benign side-effect profile regarding weight gain and sedation. This multifaceted pharmacological profile, elucidated through rigorous in vitro and in vivo experimental methodologies, establishes this compound as a significant therapeutic option in the management of schizophrenia and bipolar disorder.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lurasidone

This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of this compound, an atypical antipsychotic agent. The information is compiled from extensive preclinical and clinical data, offering a core resource for research and development professionals.

Pharmacokinetics

The disposition of this compound in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME) profile. Its pharmacokinetics are generally dose-proportional within the clinical dose range of 20 mg to 160 mg per day[1][2].

Absorption

This compound is absorbed after oral administration, with peak serum concentrations (Tmax) typically reached within 1 to 3 hours[1][2][3]. The absolute bioavailability is estimated to be between 9% and 19%.

A significant food effect has been observed. Administration with food (at least 350 calories) can increase the mean maximum concentration (Cmax) by up to three-fold and the area under the curve (AUC) by up to two-fold compared to fasting conditions. This effect is independent of the meal's fat content.

Distribution

This compound is extensively distributed throughout the body, with a large apparent volume of distribution (Vd) of approximately 6,173 L. It is highly bound to serum proteins (~99%), including albumin and alpha-1 acid glycoprotein.

Metabolism

This compound is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The major biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.

This metabolism results in two active metabolites and two major non-active metabolites:

-

ID-14283: A major active metabolite formed by hydroxylation, with an exposure that is approximately 25% of the parent compound.

-

ID-14326: A minor active metabolite.

-

ID-20219 and ID-20220: Two major non-active metabolites.

The activity of this compound is primarily due to the parent drug itself.

Excretion

Elimination of this compound and its metabolites occurs predominantly through the feces. Following a single radiolabeled dose, approximately 80% of the radioactivity is recovered in the feces and about 9% is recovered in the urine. The mean elimination half-life is approximately 18 hours, and steady-state concentrations are typically achieved within 7 days of initiating therapy. The mean apparent clearance is 3,902 mL/min.

Pharmacokinetic Data Summary

| Parameter | Value | Citation |

| Bioavailability | 9 - 19% | |

| Time to Peak (Tmax) | 1 - 3 hours | |

| Food Effect (AUC) | ~2-fold increase with ≥350 kcal | |

| Volume of Distribution (Vd) | 6,173 L | |

| Protein Binding | ~99% | |

| Elimination Half-life (t½) | ~18 hours | |

| Apparent Clearance (CL/F) | 3,902 mL/min | |

| Primary Metabolism | Cytochrome P450 3A4 (CYP3A4) | |

| Excretion Route | ~80% Feces, ~9% Urine |

Drug-Drug Interactions

Given that this compound is a sensitive substrate of CYP3A4, its plasma concentration is significantly affected by co-administration with strong inhibitors or inducers of this enzyme.

-

Strong CYP3A4 Inhibitors (e.g., ketoconazole): Concomitant use is contraindicated as it can dramatically increase this compound exposure (9.3-fold increase in AUC).

-

Moderate CYP3A4 Inhibitors (e.g., diltiazem): The this compound dose should be reduced, as these can more than double its exposure.

-

Strong CYP3A4 Inducers (e.g., rifampin): Co-administration is contraindicated as it can significantly decrease this compound exposure (reduced by one-fifth), potentially compromising efficacy.

Pharmacodynamics

This compound is a second-generation (atypical) antipsychotic with a distinct receptor binding profile that mediates its therapeutic effects.

Mechanism of Action

The efficacy of this compound is primarily mediated through a combination of antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of atypical antipsychotics, believed to be responsible for improving positive symptoms of psychosis while minimizing the risk of extrapyramidal side effects.

Additionally, this compound acts as a potent antagonist at 5-HT7 receptors and a partial agonist at 5-HT1A receptors. These activities are thought to contribute to its antidepressant and potential pro-cognitive effects. It has negligible affinity for histaminergic H1 and muscarinic M1 receptors, which accounts for its low propensity to cause side effects like sedation, weight gain, and anticholinergic effects.

Receptor Binding Affinity Profile

The in vitro binding affinities (Ki) of this compound for key neurotransmitter receptors are summarized below. Lower Ki values indicate higher binding affinity.

| Receptor | Action | Ki (nM) | Citation |

| Serotonin 5-HT2A | Antagonist | 0.47 | |

| Serotonin 5-HT7 | Antagonist | 0.495 | |

| Dopamine D2 | Antagonist | 0.994 | |

| Serotonin 5-HT1A | Partial Agonist | 6.38 | |

| Adrenergic α2C | Antagonist | 10.8 | |

| Adrenergic α2A | Antagonist | 41 | |

| Adrenergic α1 | Antagonist | 48 | |

| Histamine H1 | - | >1000 | |

| Muscarinic M1 | - | >1000 |

Experimental Protocols

The characterization of this compound's pharmacokinetic and pharmacodynamic properties relies on standardized, validated methodologies.

Pharmacokinetic Analysis

Objective: To determine the single- and multiple-dose pharmacokinetic profile of this compound in human subjects.

Methodology:

-

Study Design: An open-label, single- and multiple-ascending dose study is conducted in healthy volunteers or a specific patient population.

-

Dosing: Subjects receive a single oral dose of this compound, followed by a washout period, and then multiple daily doses to achieve steady-state. Doses are typically administered with a standardized meal.

-

Sample Collection: Serial blood samples are collected at predefined time points post-dose (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours).

-

Bioanalysis: Plasma concentrations of this compound and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t½, Vd, and CL/F.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

Methodology:

-

Receptor Preparation: Assays utilize cell membranes prepared from either animal tissues or cell lines stably expressing cloned human recombinant receptors.

-

Radioligand Displacement: The assay measures the ability of this compound to displace a specific high-affinity radioligand from the target receptor. For example, [3H]SB-269970 may be used for the 5-HT7 receptor.

-

Incubation: A constant concentration of the radioligand and receptor preparation is incubated with a range of concentrations of this compound.

-

Separation and Counting: Following incubation, bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations: Pathways and Workflows

Caption: Metabolic pathways of this compound via CYP3A4.

Caption: Primary signaling pathways of this compound.

Caption: Drug development workflow for this compound.

References

An In-depth Technical Guide to the Receptor Binding Profile of Lurasidone

Introduction

Lurasidone is a second-generation (atypical) antipsychotic agent belonging to the benzisothiazole class, approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is attributed to a unique and complex receptor binding profile, characterized by high affinity for specific dopamine and serotonin receptors.[3][4] Unlike many other antipsychotics, this compound exhibits minimal affinity for histaminic (H1) and muscarinic (M1) receptors, which is associated with a more favorable side-effect profile, particularly concerning weight gain, sedation, and metabolic disturbances.[5] This guide provides a detailed examination of this compound's receptor binding affinities, the experimental methods used to determine them, and the key signaling pathways it modulates.

Receptor Binding Affinity Profile

This compound's pharmacological activity is defined by its binding affinity (expressed as the inhibition constant, Ki) to a range of neurotransmitter receptors. A lower Ki value signifies a higher binding affinity. This compound demonstrates potent binding to dopamine D2, serotonin 5-HT2A, and serotonin 5-HT7 receptors. It also has a high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist, and moderate affinity for α2C-adrenergic receptors.

Data Presentation: Quantitative Binding Affinities

The following tables summarize the in vitro binding affinities of this compound for various human and animal receptors.

Table 1: Primary Receptor Targets of this compound

| Receptor Subtype | Ki (nM) | Functional Activity |

|---|---|---|

| Serotonin 5-HT7 | 0.49 - 0.5 | Antagonist |

| Serotonin 5-HT2A | 0.47 - 2.03 | Antagonist |

| Dopamine D2 | 0.994 - 1.68 | Antagonist |

| Serotonin 5-HT1A | 6.38 - 6.8 | Partial Agonist |

| Adrenergic α2C | 10.8 | Antagonist |

Data compiled from sources.

Table 2: Secondary and Low-Affinity Receptor Targets of this compound

| Receptor Subtype | Ki (nM) | IC50 (nM) |

|---|---|---|

| Adrenergic α2A | 41 | - |

| Adrenergic α1 | 48 | - |

| Dopamine D1 | 262 | - |

| Serotonin 5-HT2C | 415 | - |

| Histamine H1 | - | >1000 |

| Muscarinic M1 | - | >1000 |

Data compiled from sources.

Key Signaling Pathways

This compound's therapeutic effects are mediated through the modulation of downstream intracellular signaling cascades following receptor binding. Its combined antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics, while its potent 5-HT7 antagonism and 5-HT1A partial agonism contribute to its effects on mood and cognition.

Dopamine D2 Receptor Antagonism

This compound is a potent antagonist at D2 receptors. In the mesolimbic pathway, excessive dopaminergic activity is associated with the positive symptoms of schizophrenia. By blocking D2 receptors, this compound reduces this hyperactivity, thereby alleviating symptoms like hallucinations and delusions.

Serotonin 5-HT7 Receptor Antagonism

This compound has a uniquely high affinity for the 5-HT7 receptor, where it acts as a full antagonist. Antagonism of 5-HT7 receptors is linked to pro-cognitive and antidepressant effects. This mechanism may contribute to this compound's efficacy in treating cognitive deficits and depressive symptoms in schizophrenia and bipolar disorder.

Serotonin 5-HT1A Receptor Partial Agonism

This compound acts as a partial agonist at 5-HT1A receptors. This action is thought to contribute to its anxiolytic and antidepressant properties and may also help mitigate extrapyramidal side effects (EPS) that can arise from potent D2 receptor blockade.

Experimental Protocols

The binding affinities of this compound are determined using standardized in vitro assays. The primary method is the competitive radioligand binding assay, which quantifies the ability of a test compound (this compound) to displace a known radioactive ligand from a specific receptor.

General Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation :

-

Membrane fractions are prepared from animal tissues (e.g., rat brain) or from cultured cells stably expressing a specific cloned human receptor (e.g., CHO/h5-HT7 cells).

-

Tissues or cells are homogenized in a cold buffer solution and centrifuged to pellet the membranes, which contain the receptors of interest.

-

The final membrane pellet is resuspended in an assay buffer, and protein concentration is determined.

-

-

Assay Incubation :

-

The assay is conducted in 96-well plates.

-

Each well contains the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]SB-269970 for 5-HT7 receptors), and varying concentrations of the unlabeled test compound (this compound).

-

The plates are incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Detection :

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis :

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological profile of this compound, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Lurasidone: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lurasidone is a second-generation atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Developed by Dainippon Sumitomo Pharma, its discovery marked a significant advancement in psychopharmacology, offering a unique receptor binding profile with a favorable metabolic side-effect profile compared to some other atypical antipsychotics.[1][2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailing its pharmacological mechanism of action, key quantitative data, and explicit experimental protocols for its chemical synthesis and pharmacological evaluation.

Discovery and Development

This compound, also known by its trade name Latuda®, was first synthesized around 2003 and received its initial FDA approval for the treatment of schizophrenia in adults on October 28, 2010.[2][4] Its development was driven by the need for antipsychotics with improved tolerability, particularly concerning metabolic side effects like weight gain and hyperlipidemia. This compound's chemical structure is a benzisothiazole derivative, structurally related to other atypical antipsychotics such as ziprasidone and perospirone.

The clinical development program for this compound was innovative in that it directly progressed from schizophrenia trials to investigating its efficacy in bipolar depression, addressing a significant unmet clinical need. Subsequent approvals expanded its use to include monotherapy and adjunctive therapy for bipolar depression in adults and treatment for schizophrenia in adolescents.

Pharmacological Profile and Mechanism of Action

This compound's therapeutic effects are attributed to its unique and potent interactions with several key neurotransmitter receptors in the central nervous system. It exhibits a high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, where it acts as an antagonist. Additionally, it functions as a partial agonist at the serotonin 5-HT1A receptor. Notably, this compound has negligible affinity for histaminergic H1 and muscarinic M1 receptors, which is believed to contribute to its lower incidence of side effects such as sedation, weight gain, and cognitive impairment.

The antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics, contributing to the alleviation of positive symptoms of schizophrenia, such as hallucinations and delusions. The 5-HT2A antagonism is also thought to mitigate the extrapyramidal side effects associated with D2 blockade. This compound's high affinity for the 5-HT7 receptor, where it acts as an antagonist, is a distinguishing feature among atypical antipsychotics and is suggested to contribute to its pro-cognitive and antidepressant effects. The partial agonism at 5-HT1A receptors is also believed to contribute to its anxiolytic and antidepressant properties.

Signaling Pathways

The interaction of this compound with its primary targets modulates several downstream signaling pathways. The blockade of D2 receptors in the mesolimbic pathway is central to its antipsychotic effect. In the nigrostriatal pathway, the concurrent 5-HT2A antagonism is thought to increase dopamine release, thereby reducing the risk of extrapyramidal symptoms. The 5-HT7 receptor antagonism and 5-HT1A partial agonism are linked to the modulation of serotonergic and dopaminergic activity in cortical and limbic regions, which is relevant to its effects on mood and cognition.

Quantitative Pharmacological Data

The binding affinities of this compound for various neurotransmitter receptors have been extensively characterized. The following tables summarize key quantitative data from in vitro studies.

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 0.994 - 1.68 | |

| Serotonin 5-HT2A | 0.47 - 2.03 | |

| Serotonin 5-HT7 | 0.495 | |

| Serotonin 5-HT1A | 6.38 - 6.75 | |

| Adrenergic α2C | 10.8 | |

| Adrenergic α1 | 48 | |

| Serotonin 5-HT2C | 415 | |

| Histamine H1 | >1000 (IC50) | |

| Muscarinic M1 | >1000 (IC50) |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Bioavailability | 9-19% | |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | |

| Protein Binding | ~99% | |

| Elimination Half-life | 18 hours | |

| Metabolism | Primarily via CYP3A4 | |

| Major Active Metabolite | ID-14283 |

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, typically starting from key chiral building blocks to construct the final complex molecule. Several synthetic routes have been described in the patent literature. Below is a representative, detailed experimental protocol for the synthesis of this compound hydrochloride.

Experimental Protocols for Synthesis

4.1.1. Synthesis of (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

-

Dissolution: Dissolve (1R,2R)-1,2-cyclohexanedimethanol (1 molar equivalent) in methyl isobutyl ketone. Add triethylamine (2.0-3.0 molar equivalents).

-

Cooling: Cool the solution to 0-5 °C.

-

Mesylation: Slowly add methanesulfonyl chloride (2.0-2.2 molar equivalents) to the cooled solution over 60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: Stir the mixture at this temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up: Add water to the reaction mixture. Separate the organic and aqueous phases.

-

Isolation: Concentrate the organic phase under reduced pressure to obtain the title compound.

4.1.2. Synthesis of 3-(Piperazin-1-yl)benzo[d]isothiazole

-

Reaction Setup: In a reaction vessel, combine 3-chloro-1,2-benzisothiazole (1 molar equivalent) and piperazine (1.2 molar equivalents) in ethanol.

-

Heating: Heat the reaction mixture to 80 °C and maintain for 36 hours.

-

Work-up: After cooling, concentrate the reaction mixture. Dissolve the residue in ethyl acetate and wash with water.

-

Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

4.1.3. Synthesis of (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazinium] methanesulfonate

-

Reaction Setup: Combine (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (1 molar equivalent) and 3-(piperazin-1-yl)benzo[d]isothiazole (1 molar equivalent) in a suitable organic solvent such as methyl isobutyl ketone.

-

Base Addition: Add an insoluble inorganic base such as calcium hydroxide (multiple equivalents).

-

Heating: Heat the mixture to reflux and stir until the reaction is complete.

-

Isolation: After cooling, the solid base is filtered off. The filtrate containing the quaternary ammonium salt can be used directly in the next step or isolated.

4.1.4. Synthesis of (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

-

Ammonolysis: Heat a mixture of (3aR,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and ammonium acetate at 135°C until the reaction is complete.

-

Work-up: Cool the mixture and add water to precipitate the product.

-

Hydrogenation: Suspend the resulting imide in methanol and hydrogenate in the presence of a palladium on carbon catalyst under hydrogen pressure.

-

Isolation: Filter the catalyst and concentrate the filtrate to obtain the title compound.

4.1.5. Synthesis of this compound Hydrochloride

-

Coupling Reaction: Suspend (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazinium] methanesulfonate (1 molar equivalent), (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (1.1 molar equivalents), and potassium carbonate (1.2 molar equivalents) in toluene.

-

Heating: Heat the suspension at 105 °C for 15 hours, monitoring the reaction by UPLC.

-

Work-up: Cool the reaction mixture to room temperature and add water. Separate the organic phase.

-

Hydrochlorination: Concentrate the organic solution and treat with a solution of HCl in isopropanol to precipitate this compound as its hydrochloride salt.

-

Isolation and Purification: Filter the solid, wash with a small amount of acetone, and dry under vacuum to obtain this compound hydrochloride.

Pharmacological Evaluation: Experimental Protocols

The pharmacological activity of this compound has been determined through a series of in vitro and in vivo assays. The following sections detail the methodologies for key in vitro experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors.

General Protocol Outline:

5.1.1. Cell Membrane Preparation (from CHO or HEK293 cells)

-

Cell Culture: Culture CHO or HEK293 cells stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A, 5-HT7, 5-HT1A) under standard conditions (e.g., 37°C, 5% CO2).

-

Harvesting: Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Homogenization: Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspension and Storage: Resuspend the membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a Bradford assay), and store aliquots at -80°C until use.

5.1.2. Dopamine D2 Receptor Binding Assay

-

Radioligand: [3H]-Spiperone (a D2 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation (containing D2 receptors), varying concentrations of this compound, and a fixed concentration of [3H]-Spiperone (e.g., 0.1-0.3 nM).

-

Define non-specific binding using a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

-

Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC50 value for this compound and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

5.1.3. Serotonin 5-HT2A Receptor Binding Assay

-

Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: The procedure is analogous to the D2 receptor binding assay, with [3H]-Ketanserin as the radioligand and a suitable non-labeled 5-HT2A antagonist (e.g., 1 µM spiperone) to determine non-specific binding.

5.1.4. Serotonin 5-HT7 Receptor Binding Assay

-

Radioligand: [3H]-SB-269970 (a selective 5-HT7 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

-

Procedure: The procedure is similar to the assays described above, using [3H]-SB-269970 as the radioligand and a non-labeled 5-HT7 antagonist (e.g., 10 µM clozapine) to define non-specific binding.

In Vitro Functional Assays

Objective: To determine the functional activity of this compound as an antagonist or partial agonist at specific receptors.

5.2.1. cAMP Functional Assay (for Gs or Gi/o-coupled receptors like 5-HT1A and 5-HT7)

-

Cell Culture: Plate HEK293 or CHO cells expressing the receptor of interest in a 96-well plate.

-

Agonist/Antagonist Treatment:

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

-

Agonist Mode: Treat the cells with varying concentrations of this compound alone.

-

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a competitive immunoassay based on HTRF or ELISA).

-

Data Analysis:

-

Antagonist Activity: Plot the cAMP response against the concentration of this compound to determine the IC50 for inhibition of the agonist-induced response.

-

Agonist Activity: Plot the cAMP response against the concentration of this compound to determine the EC50 and the maximal response (Emax) relative to a full agonist. A partial agonist will have an Emax lower than that of a full agonist.

-

5.2.2. [35S]GTPγS Binding Assay (for G-protein activation)

-

Membrane Preparation: Use cell membranes prepared as described for the radioligand binding assays.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of this compound (or an agonist for antagonist mode), GDP, and [35S]GTPγS in an appropriate assay buffer.

-

Incubation: Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

-

Separation and Quantification: Separate the membrane-bound [35S]GTPγS from the free form by rapid vacuum filtration and quantify the radioactivity on the filters.

-

Data Analysis: Analyze the stimulation of [35S]GTPγS binding by this compound (for agonist activity) or the inhibition of agonist-stimulated binding (for antagonist activity) to determine EC50 or IC50 values.

Conclusion

This compound represents a significant development in the treatment of schizophrenia and bipolar depression, stemming from a targeted drug discovery effort to create an atypical antipsychotic with a favorable efficacy and side-effect profile. Its unique pharmacology, characterized by high affinity for D2, 5-HT2A, and 5-HT7 receptors, and partial agonism at 5-HT1A receptors, underpins its therapeutic actions. The synthetic pathways to this compound are well-established, allowing for its efficient production. The detailed experimental protocols provided in this guide for its synthesis and pharmacological characterization offer a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and innovation in the realm of CNS therapeutics.

References

A Preclinical Deep Dive into Lurasidone: A Technical Guide for Researchers

This technical guide offers an in-depth exploration of the preclinical research that has defined the pharmacological profile of lurasidone, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression. This document is intended for researchers, scientists, and drug development professionals, providing a granular look at the foundational in vitro and in vivo studies that have elucidated its mechanism of action and therapeutic potential.

Pharmacodynamics: Receptor Binding Profile and Functional Activity

This compound's therapeutic effects are rooted in its unique receptor binding profile, characterized by high affinity for a specific subset of dopamine and serotonin receptors. This profile is believed to contribute to its antipsychotic efficacy while minimizing some of the side effects associated with older antipsychotic agents.

Receptor Binding Affinities

The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro receptor binding assays using cloned human receptors or membrane fractions from animal central nervous system tissue.[1] The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Receptor | Ki (nM) | Reference(s) |

| Serotonin 5-HT7 | 0.49 - 0.5 | [1][2] |

| Dopamine D2 | 0.994 - 1.68 | [1] |

| Serotonin 5-HT2A | 0.47 - 2.03 | [1] |

| Serotonin 5-HT1A | 6.75 - 6.8 | |

| Adrenergic α2C | 10.8 | |

| Adrenergic α2A | 41 | |

| Adrenergic α1 | 48 | |

| Dopamine D1 | 262 | |

| Serotonin 5-HT2C | 415 | |

| Histamine H1 | >1000 | |

| Muscarinic M1 | >1000 |

Functional Receptor Activity

Beyond simple binding, in vitro functional assays have been crucial in defining how this compound modulates the activity of its target receptors. These studies have revealed a complex pharmacological profile of antagonism and partial agonism.

-

Dopamine D2 Receptor: Full Antagonist

-

Serotonin 5-HT2A Receptor: Full Antagonist

-

Serotonin 5-HT7 Receptor: Full Antagonist

-

Serotonin 5-HT1A Receptor: Partial Agonist

This combination of activities is central to this compound's mechanism of action. The D2 and 5-HT2A antagonism is a hallmark of atypical antipsychotics, contributing to the alleviation of positive symptoms of schizophrenia. The high-affinity antagonism at 5-HT7 receptors and partial agonism at 5-HT1A receptors are thought to contribute to its effects on cognitive function and mood.

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal function. The following diagrams illustrate the primary signaling pathways associated with this compound's mechanism of action.

A significant downstream effect of chronic this compound administration observed in preclinical models is the modulation of neuroplasticity, partly through the upregulation of Brain-Derived Neurotrophic Factor (BDNF).

Pharmacokinetics

Preclinical pharmacokinetic studies, primarily in rodents, have been essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

| Parameter | Value | Species | Route | Reference(s) |

| Systemic Clearance | 22.1 - 27.0 mL/min/kg | Rat | Intravenous | |

| Volume of Distribution (steady-state) | 2,380 - 2,850 mL/kg | Rat | Intravenous | |

| Half-life | 229 - 267 min | Rat | Intravenous | |

| Plasma Protein Binding | ~99.6% | Rat | ||

| Metabolism | Primarily via CYP3A4 |

In Vivo Efficacy: Key Preclinical Models

The therapeutic potential of this compound has been evaluated in a range of animal models designed to mimic aspects of schizophrenia, bipolar disorder, and associated cognitive deficits.

Models of Antipsychotic Activity

This model is widely used to screen for antipsychotic potential. This compound has been shown to inhibit methamphetamine-induced hyperactivity in rats, an effect predictive of its efficacy against the positive symptoms of schizophrenia.

Models for Cognitive Enhancement

A key area of preclinical investigation for this compound has been its potential to improve cognitive deficits, a core and often treatment-resistant feature of schizophrenia.

The NMDA receptor antagonist MK-801 is used to induce cognitive deficits in rodents. This compound has demonstrated the ability to reverse MK-801-induced impairments in the passive avoidance test, suggesting a pro-cognitive effect. This effect is thought to be mediated, at least in part, by its 5-HT7 receptor antagonism and 5-HT1A receptor partial agonism.

Models for Antidepressant Activity

This compound has shown antidepressant-like effects in the mouse forced swim test by reducing immobility time. This effect was found to be dependent on 5-HT7 receptor antagonism.

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the preclinical evaluation of this compound.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for a specific neurotransmitter receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest (from recombinant cell lines or animal brain tissue).

-

A specific radioligand for the target receptor (e.g., [3H]raclopride for D2 receptors).

-

This compound hydrochloride at various concentrations.

-

Incubation buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and fluid.

-

-

Procedure:

-

Cell membranes are incubated in a buffer solution containing the radioligand and a range of concentrations of this compound.

-

The incubation is allowed to proceed to equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Passive Avoidance Test

-

Objective: To assess the effect of this compound on learning and memory, particularly in a model of cognitive impairment.

-

Apparatus: A two-compartment box with one illuminated "safe" compartment and one dark compartment with an electrified grid floor.

-

Procedure:

-

Training: A rodent (typically a rat) is placed in the lit compartment. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Upon entering the dark compartment, a mild, brief electrical foot shock is delivered.

-

Treatment: this compound (or vehicle) and a cognitive impairing agent like MK-801 are administered either before or after the training session, depending on the experimental design (to assess effects on learning acquisition or memory consolidation, respectively).

-

Retention Test: After a set period (e.g., 24 hours), the rodent is placed back in the lit compartment. The latency to re-enter the dark compartment (step-through latency) is measured.

-

-

Endpoint: A longer step-through latency indicates that the animal has learned and remembers the aversive experience associated with the dark compartment. The ability of this compound to increase the step-through latency in MK-801-treated animals is indicative of a pro-cognitive effect.

Forced Swim Test

-

Objective: To evaluate the antidepressant-like properties of this compound.

-

Apparatus: A transparent cylinder filled with water to a depth that prevents the mouse from touching the bottom or escaping.

-

Procedure:

-

Mice are individually placed in the water-filled cylinder for a short period (typically 6 minutes).

-

The session is videotaped for later analysis.

-

An observer, blind to the treatment conditions, scores the duration of time the mouse spends immobile (making only the movements necessary to keep its head above water) versus the time spent actively swimming or climbing.

-

-

Endpoint: A reduction in the duration of immobility is interpreted as an antidepressant-like effect. This compound has been shown to decrease immobility time in this test.

Conclusion

The preclinical data for this compound have established a distinct pharmacological profile that differentiates it from other atypical antipsychotics. Its high affinity for D2, 5-HT2A, 5-HT7, and 5-HT1A receptors, coupled with a lack of affinity for histaminergic and muscarinic receptors, provides a strong rationale for its observed clinical efficacy and tolerability profile. In vivo studies in rodent models have consistently demonstrated its potential for antipsychotic, antidepressant, and pro-cognitive effects. This comprehensive preclinical foundation has been instrumental in guiding the clinical development of this compound and continues to inform research into its full therapeutic potential.

References

Lurasidone for Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lurasidone, an atypical antipsychotic agent, for the treatment of schizophrenia. It details the compound's mechanism of action, pharmacological profile, clinical efficacy, and safety, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (apathy, social withdrawal), and cognitive deficits. The pathophysiology is strongly linked to dysregulation of neurotransmitter systems, primarily dopamine.[1][2] Atypical antipsychotics, which modulate both dopamine and serotonin pathways, are a cornerstone of treatment. This compound is a second-generation (atypical) antipsychotic approved for the treatment of schizophrenia and bipolar depression.[3][4]

Mechanism of Action and Pharmacology

The therapeutic effects of this compound are believed to be mediated through a combination of antagonist and partial agonist activities at central dopamine and serotonin receptors.[3] Unlike many other antipsychotics, it has negligible affinity for histaminergic (H1) and muscarinic (M1) receptors, which is associated with a more favorable side-effect profile regarding weight gain, sedation, and cognitive blunting.

This compound's primary pharmacological actions include:

-

Dopamine D2 Receptor Antagonism : High-affinity binding and antagonism at D2 receptors are central to alleviating the positive symptoms of schizophrenia by mitigating excessive dopaminergic activity in the mesolimbic pathway.

-

Serotonin 5-HT2A Receptor Antagonism : Potent antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is thought to contribute to efficacy against negative symptoms and reduce the risk of extrapyramidal symptoms (EPS) compared to pure D2 antagonists.

-

Serotonin 5-HT7 Receptor Antagonism : this compound exhibits the highest binding affinity for the 5-HT7 receptor among atypical antipsychotics. Antagonism at this receptor is implicated in improving cognition and mood.

-

Serotonin 5-HT1A Receptor Partial Agonism : This activity may contribute to the anxiolytic and antidepressant properties of the drug.

Receptor Binding Profile

The affinity of this compound for key neurotransmitter receptors is summarized in Table 1. A lower dissociation constant (Ki) value indicates a higher binding affinity.

| Table 1: this compound Receptor Binding Affinity Profile | |

| Receptor | Ki (nM) |

| Serotonin 5-HT7 | 0.495 - 0.5 |

| Serotonin 5-HT2A | 0.47 - 2.03 |

| Dopamine D2 | 0.994 - 1.68 |

| Serotonin 5-HT1A (Partial Agonist) | 6.38 - 6.8 |

| Adrenergic α2C | 10.8 |

| Adrenergic α2A | 41 |

| Adrenergic α1 | 48 |

| Dopamine D1 | 262 |

| Serotonin 5-HT2C | 415 |

| Histamine H1 | >1000 |

| Muscarinic M1 | >1000 |

Signaling Pathways

This compound's therapeutic effects stem from its modulation of distinct intracellular signaling cascades. Its antagonism of D2, 5-HT2A, and 5-HT7 receptors leads to a complex downstream response. The primary G-protein coupled pathways are visualized below.

Caption: this compound's primary receptor antagonism and associated G-protein pathways.

Clinical Development and Efficacy

The efficacy of this compound for the acute treatment of schizophrenia has been established in multiple short-term (6-week), randomized, double-blind, placebo-controlled clinical trials.

Experimental Protocol: Phase 3 Clinical Trial

A typical Phase 3 study protocol for evaluating this compound in acute schizophrenia involves a multicenter, randomized, double-blind, placebo- and often active-comparator-controlled design.

Key Design Elements:

-

Participants : Adults (typically 18-75 years) with a DSM-IV diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms.

-

Inclusion Criteria : Minimum baseline score on the Positive and Negative Syndrome Scale (PANSS) total score (e.g., ≥80) and Clinical Global Impressions-Severity (CGI-S) score (e.g., ≥4).

-

Exclusion Criteria : Imminent risk of suicide/harm, significant unstable medical conditions, or substance abuse within the last 6 months.

-

Intervention : Random assignment to fixed doses of this compound (e.g., 40 mg/day, 80 mg/day, 120 mg/day), placebo, or an active comparator (e.g., Olanzapine 15 mg/day) for 6 weeks.

-

Primary Outcome Measure : Change from baseline to week 6 in the PANSS total score.

-

Secondary Outcome Measures : Change from baseline in CGI-S score, PANSS subscale scores (positive, negative, general psychopathology), and response rates.

Caption: Workflow of a typical Phase 3 clinical trial for this compound in schizophrenia.

Clinical Efficacy Data

This compound has consistently demonstrated statistically significant improvement in the symptoms of schizophrenia compared to placebo. Efficacy is measured by the change in PANSS total score from baseline.

| Table 2: Summary of this compound Efficacy in 6-Week Adult Schizophrenia Trials | |||

| Study | This compound Dose | Placebo-Adjusted LS Mean Change in PANSS Total Score (Effect Size) | Reference |

| Meltzer et al., 2011 | 40 mg/day | -9.6 (ES=0.45) | |

| 120 mg/day | -12.6 (ES=0.57) | ||

| Loebel et al. (Adolescents) | ~37 mg/day (40 mg) | -8.0 (ES=0.51) | |

| ~74 mg/day (80 mg) | -7.7 (ES=0.48) | ||

| Pooled Analysis (Adolescents/Young Adults) | 40/80 mg/day | -9.4 to -16.1 (ES=0.53-0.90) | |

| 120/160 mg/day | (Effect sizes increased with dose) |

LS Mean = Least Squares Mean; ES = Effect Size

Treatment with this compound (40 mg and 120 mg) also resulted in significantly greater improvements on PANSS positive and negative subscales and the CGI-S score compared with placebo.

Safety and Tolerability

This compound is generally well-tolerated. Its safety profile is consistent with its receptor binding activity, notably its low affinity for H1 and M1 receptors.

Common Adverse Events

The most frequently reported adverse events in short-term clinical trials are typically dose-related.

| Table 3: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Pooled Analyses | ||

| Adverse Event | This compound Incidence (%) | Placebo Incidence (%) |

| Nausea | 10.0 - 16.7 | 5.0 |

| Somnolence / Sedation | 12.1 - 14.6 | ~7.0 |

| Akathisia | 10.1 - 13.0 | 3.0 |

| Extrapyramidal Symptoms (EPS) | 14.0 | 6.0 |

| Insomnia | 15.8 | N/A |

| Headache | Reported | Reported |

Metabolic and Cardiovascular Profile

A key advantage of this compound is its minimal effect on weight and metabolic parameters.

-

Weight Gain : Short- and long-term studies show a low risk for clinically significant weight gain (≥7% increase from baseline).

-

Metabolic Parameters : this compound has minimal effects on lipids and glycemic indices.

-

Cardiovascular : The tolerability profile shows no significant adverse cardiovascular effects, such as orthostatic hypotension or QTc interval prolongation.

Logical Framework: From Receptor Profile to Clinical Outcomes

The clinical effects of this compound can be logically linked to its receptor binding profile. High-affinity antagonism at D2 and 5-HT2A receptors drives antipsychotic efficacy, while activity at other receptors modulates side effects and may offer additional therapeutic benefits.

Caption: Linking this compound's receptor profile to its clinical effects.

Conclusion

This compound possesses a unique pharmacological profile characterized by potent antagonism of D2, 5-HT2A, and 5-HT7 receptors, partial agonism of 5-HT1A receptors, and minimal affinity for H1 and M1 receptors. This profile translates into broad efficacy against the symptoms of schizophrenia, as demonstrated in numerous clinical trials. Furthermore, its favorable safety profile, particularly the low propensity for weight gain and metabolic disturbances, makes it a valuable therapeutic option in the management of schizophrenia. Future research may further elucidate the role of 5-HT7 antagonism in cognitive enhancement and the long-term benefits of its metabolic-sparing properties.

References

Lurasidone for Bipolar Disorder: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the research on lurasidone for the treatment of bipolar disorder. It is designed to be a core resource for professionals in the field, offering detailed data, experimental methodologies, and visualizations of key pathways.

Introduction

This compound is an atypical antipsychotic that has demonstrated efficacy in the treatment of major depressive episodes associated with bipolar I disorder, both as a monotherapy and as an adjunctive therapy with lithium or valproate.[1][2] Its unique receptor binding profile and downstream effects on neurotrophic factors are believed to contribute to its therapeutic action in bipolar depression. This document synthesizes the available preclinical and clinical research to provide a detailed understanding of this compound's pharmacology and clinical application in this indication.

Pharmacodynamics: Receptor Binding Profile

This compound exhibits a distinct receptor binding profile, characterized by high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors. It also acts as a partial agonist at 5-HT1A receptors and has a moderate affinity for α2C-adrenergic receptors.[3][4] Notably, this compound has minimal affinity for histamine H1 and muscarinic M1 receptors, which is associated with a lower incidence of side effects such as weight gain and sedation.[5]

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Receptor Action |

| Dopamine D2 | 1.68 | Antagonist |

| Serotonin 5-HT2A | 2.03 | Antagonist |

| Serotonin 5-HT7 | 0.49 | Antagonist |

| Serotonin 5-HT1A | 6.75 | Partial Agonist |

| Adrenergic α2C | 10.8 | Antagonist |

| Adrenergic α1 | 48 | Antagonist |

| Serotonin 5-HT2C | 415 | Antagonist |

| Histamine H1 | >1000 | - |

| Muscarinic M1 | >1000 | - |

Data compiled from multiple sources.

Figure 1: this compound's primary receptor binding profile and actions.

Proposed Mechanism of Action in Bipolar Depression

The therapeutic effects of this compound in bipolar depression are thought to be mediated by a combination of its receptor activities. The antagonism of D2 and 5-HT2A receptors is a common mechanism among atypical antipsychotics. The potent 5-HT7 receptor antagonism and 5-HT1A receptor partial agonism are believed to contribute to its antidepressant and pro-cognitive effects. It has been proposed that this compound may regulate the serotonergic synapse signaling pathway.

Figure 2: Proposed signaling pathways for this compound's antidepressant effects.

Clinical Efficacy in Bipolar Depression

Multiple randomized, double-blind, placebo-controlled trials have established the efficacy of this compound in treating major depressive episodes in patients with bipolar I disorder.

Monotherapy Trials

This compound monotherapy has been shown to be effective in reducing depressive symptoms.

| Study (Trial ID) | Treatment Groups | N | Baseline MADRS (Mean) | Change from Baseline in MADRS at Week 6 (LSMD vs. Placebo) | Baseline CGI-BP-S (Mean) | Change from Baseline in CGI-BP-S at Week 6 (LSMD vs. Placebo) |

| PREVAIL 2 (NCT00868699) | This compound 20-60 mg/day | 166 | 30.3 | -4.7 (-15.4 vs -10.7) | 4.4 | -0.7 (-1.8 vs -1.1) |

| This compound 80-120 mg/day | 169 | 30.5 | -4.7 (-15.4 vs -10.7) | 4.4 | -0.6 (-1.7 vs -1.1) | |

| Placebo | 170 | 30.3 | - | 4.4 | - | |

| Ishida et al., 2020 | This compound 20-60 mg/day | 184 | 30.9 | -3.0 (-13.6 vs -10.6) | 4.4 | -0.4 (-1.5 vs -1.1) |

| This compound 80-120 mg/day | 169 | 30.8 | -2.0 (-12.6 vs -10.6) | 4.4 | -0.3 (-1.4 vs -1.1) | |

| Placebo | 172 | 30.7 | - | 4.4 | - |

MADRS: Montgomery-Åsberg Depression Rating Scale; CGI-BP-S: Clinical Global Impression-Bipolar Version-Severity of Illness; LSMD: Least Squares Mean Difference.

Adjunctive Therapy Trials

This compound has also demonstrated efficacy as an adjunctive treatment to lithium or valproate.

| Study (Trial ID) | Treatment Groups | N | Baseline MADRS (Mean) | Change from Baseline in MADRS at Week 6 (LSMD vs. Placebo) | Baseline CGI-BP-S (Mean) | Change from Baseline in CGI-BP-S at Week 6 (LSMD vs. Placebo) |

| PREVAIL 1 (NCT00868452) | This compound 20-120 mg/day + Li/Val | 183 | 30.6 | -3.6 (-17.1 vs -13.5) | 4.4 | -0.45 (-1.96 vs -1.51) |

| Placebo + Li/Val | 165 | 30.8 | - | 4.4 | - |

Li/Val: Lithium or Valproate.

Pharmacokinetics

This compound is administered orally and should be taken with food (at least 350 calories) to maximize absorption.

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability | 9-19% (increased with food) |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours |

| Protein Binding | ~99.8% |

| Metabolism | Primarily via CYP3A4 |

| Elimination Half-life | 18 hours |

| Excretion | ~80% in feces, ~9% in urine |

Data compiled from multiple sources.

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

General Methodology: Competitive radioligand binding assays are employed. These assays typically involve the following steps:

-

Receptor Preparation: Membranes from cells expressing cloned human receptors (e.g., HEK 293 cells) or from animal brain tissue are prepared.

-

Incubation: The receptor preparation is incubated with a specific radioligand for the receptor of interest and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Specific Example (5-HT7 Receptor):

-

Radioligand: [3H]SB-269970

-

Tissue: Rat brain slices or Chinese hamster ovary (CHO) cells expressing human 5-HT7 receptors.

-

Procedure: Brain slices or cell membranes are incubated with a fixed concentration of [3H]SB-269970 in the presence of increasing concentrations of this compound.

In Vivo Studies on Brain-Derived Neurotrophic Factor (BDNF)

Objective: To investigate the effect of this compound on the expression of BDNF in the brain.

Animal Model: Male Sprague-Dawley rats.

Experimental Design:

-

Treatment: Rats are administered this compound or vehicle daily for a specified period (e.g., 21 days).

-

Stress Induction (optional): A subset of animals may be subjected to an acute stressor (e.g., forced swim test) to assess the interaction between this compound and stress on BDNF expression.

-

Tissue Collection: Following the treatment period, brain regions of interest (e.g., prefrontal cortex, hippocampus) are dissected.

-

Analysis:

-

mRNA Expression: Total RNA is extracted from the tissue, and the levels of BDNF mRNA are quantified using real-time polymerase chain reaction (RT-PCR).

-

Protein Expression: Protein is extracted from the tissue, and the levels of pro-BDNF and mature BDNF are quantified using Western blot analysis.

-

Clinical Trial Design (Monotherapy - e.g., NCT00868699)

Objective: To evaluate the efficacy and safety of this compound monotherapy in patients with bipolar I depression.

Study Design: A 6-week, randomized, double-blind, placebo-controlled, multicenter study.

Patient Population:

-

Inclusion Criteria: Adults with a DSM-IV-TR diagnosis of bipolar I disorder, currently experiencing a major depressive episode. Montgomery-Åsberg Depression Rating Scale (MADRS) score ≥ 20 and a Young Mania Rating Scale (YMRS) score ≤ 12.

-

Exclusion Criteria: Current psychotic features, recent hospitalization for mania or a mixed episode, and imminent risk of suicide.

Intervention:

-

Patients are randomized to receive this compound (flexibly dosed, e.g., 20-60 mg/day or 80-120 mg/day) or placebo.

Assessments:

-

Primary Efficacy Endpoint: Change from baseline to week 6 in the MADRS total score.

-

Key Secondary Efficacy Endpoint: Change from baseline to week 6 in the Clinical Global Impressions-Bipolar Version-Severity of Illness (CGI-BP-S) score.

-

Assessment Schedule: MADRS and CGI-BP-S assessments are typically conducted at baseline and at weekly intervals throughout the 6-week study period.

Figure 3: Workflow of a typical this compound monotherapy clinical trial.

Conclusion

This compound presents a valuable therapeutic option for the management of bipolar depression, supported by a robust body of preclinical and clinical research. Its unique pharmacological profile, characterized by high affinity for D2, 5-HT2A, and 5-HT7 receptors, and partial agonism at 5-HT1A receptors, likely underpins its efficacy. Further research into its downstream signaling pathways and long-term effects will continue to refine our understanding of its role in the treatment of bipolar disorder.

References

- 1. Double‐blind, placebo‐controlled study of this compound monotherapy for the treatment of bipolar I depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound monotherapy in the treatment of bipolar I depression: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]